molecular formula C19H23BrN2O2 B244569 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B244569
M. Wt: 391.3 g/mol
InChI Key: QMDAKSIAQDHDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules known as selective estrogen receptor modulators (SERMs) and has been studied for its ability to modulate estrogen receptor activity in various tissues.

Mechanism of Action

2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide acts as a selective estrogen receptor modulator, binding to estrogen receptors in various tissues and modulating their activity. In breast cancer cells, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of estrogen receptors. In bone tissue, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to increase bone density by activating estrogen receptors. In the brain, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to protect against neurodegeneration by modulating the activity of estrogen receptors.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to have several biochemical and physiological effects in various tissues. In breast cancer cells, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to inhibit cell proliferation and induce cell death. In bone tissue, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to increase bone density and prevent bone loss. In the brain, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to protect against neurodegeneration and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide in lab experiments is its ability to selectively modulate estrogen receptor activity in various tissues. This allows researchers to study the effects of estrogen receptor modulation in specific tissues without affecting other tissues. However, one limitation of using 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. One area of research is the development of more potent and selective estrogen receptor modulators based on the structure of 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. Another area of research is the investigation of 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide and its effects on various tissues.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide involves several steps, starting with the reaction of 4-bromophenol with 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide to yield 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been studied for its potential therapeutic applications in various areas of research, including cancer, osteoporosis, and neuroprotection. In cancer research, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to inhibit the growth of breast cancer cells by modulating estrogen receptor activity. In osteoporosis research, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to increase bone density and prevent bone loss in animal models. In neuroprotection research, 2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.

properties

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

InChI

InChI=1S/C19H23BrN2O2/c1-4-22(5-2)16-8-11-18(14(3)12-16)21-19(23)13-24-17-9-6-15(20)7-10-17/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI Key

QMDAKSIAQDHDLJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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